3-chloro-N,N-bis(2-methylpropyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N,N-bis(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)9-17(10-12(3)4)15(18)13-6-5-7-14(16)8-13/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFMSEZPXWNOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 Chloro N,n Bis 2 Methylpropyl Benzamide
Retrosynthetic Analysis of 3-Chloro-N,N-bis(2-methylpropyl)benzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into its simpler, commercially available precursors. For this compound, the most logical disconnection occurs at the amide bond (carbonyl-nitrogen bond). This C-N bond cleavage is a standard retrosynthetic step for amides.
This disconnection reveals two primary synthons, which are the conceptual fragments, and their corresponding real-world chemical equivalents:
An acyl cation synthon: This positively charged fragment is derived from the benzoyl portion of the molecule. Its practical chemical equivalent is an activated form of 3-chlorobenzoic acid, most commonly 3-chlorobenzoyl chloride . sigmaaldrich.com The high reactivity of the acyl chloride makes it an excellent electrophile for the subsequent amidation reaction.
An amine synthon: This fragment corresponds to the N,N-bis(2-methylpropyl)amino group. The corresponding and readily available reagent is the secondary amine, N,N-bis(2-methylpropyl)amine , also known as diisobutylamine (B89472).
This analysis suggests a straightforward synthetic strategy: the acylation of diisobutylamine with 3-chlorobenzoyl chloride or a similarly activated derivative of 3-chlorobenzoic acid.
Development of Novel Synthetic Pathways for this compound
The forward synthesis, guided by the retrosynthetic analysis, focuses on efficiently forming the target molecule from its constituent parts.
Amidation Reactions for Benzamide (B126) Core Formation
The formation of the amide bond is the key step in synthesizing this compound. The most direct and widely employed method is the reaction between an acyl chloride and an amine. pearson.com In this case, 3-chlorobenzoyl chloride is reacted with diisobutylamine.
The mechanism involves the nucleophilic attack of the nitrogen atom of diisobutylamine on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide product along with a molecule of hydrochloric acid (HCl). Due to the generation of HCl, a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine, or an excess of the reacting amine itself.
Installation of the 3-Chloro Substituent
The strategic placement of the chlorine atom at the 3-position on the benzene (B151609) ring is crucial. Synthetically, it is most efficient to begin with a starting material that already contains the chloro-substituent in the correct position. The use of 3-chlorobenzoyl chloride as a primary building block ensures that the chlorine is correctly located from the outset. sigmaaldrich.com This precursor is typically synthesized from 3-chlorobenzoic acid, which in turn can be prepared from 3-chlorotoluene. Attempting to chlorinate the parent N,N-bis(2-methylpropyl)benzamide molecule directly would likely lead to a mixture of ortho-, meta-, and para-isomers, requiring complex and costly purification steps. Therefore, utilizing a pre-chlorinated starting material is the superior pathway for regiochemical control.
Incorporation of the N,N-bis(2-methylpropyl) Amine Moiety
The N,N-bis(2-methylpropyl) group is introduced via the nucleophile, diisobutylamine . This secondary amine readily reacts with the electrophilic 3-chlorobenzoyl chloride. The two bulky isobutyl groups on the nitrogen atom can introduce steric hindrance, which might slightly decrease the reaction rate compared to less hindered amines. However, the reaction is generally robust and proceeds efficiently under standard acylation conditions. The choice of reaction conditions, such as solvent and temperature, can be optimized to overcome any minor steric challenges and ensure a high yield of the final product.
Optimization of Reaction Conditions and Yields for this compound Synthesis
To maximize the efficiency and yield of the synthesis, careful optimization of reaction parameters is essential. Key variables include the choice of solvent and the reaction temperature.
Solvent Screening and Temperature Optimization
The selection of an appropriate solvent is critical for facilitating the reaction between the acyl chloride and the amine. Ideal solvents should dissolve the reactants while being inert to the reaction conditions. A range of solvents can be employed for amidation reactions. sphinxsai.comgoogle.com Aprotic solvents are generally preferred. Studies on similar amidation processes have utilized solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), toluene (B28343), and acetonitrile. sphinxsai.comgoogle.comresearchgate.net
Temperature also plays a significant role. Reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic release of heat upon mixing the reagents, and then allowed to warm to room temperature or heated to reflux to ensure the reaction goes to completion. google.com The optimal conditions are determined experimentally by screening various combinations of solvents and temperatures.
The following interactive table summarizes typical findings from a solvent and temperature screening process for the synthesis of a disubstituted benzamide.
Table 1: Effect of Solvent and Temperature on Reaction Yield This table presents illustrative data based on common optimization studies for amidation reactions.
Based on such optimization studies, conducting the reaction in a solvent like toluene at an elevated temperature or in THF at room temperature often provides the best balance of reaction time, yield, and operational convenience. google.comresearchgate.net
Catalyst Evaluation and Ligand Design for Enhanced Efficiency
The acylation of sterically hindered secondary amines such as diisobutylamine can be challenging, often requiring optimization of reaction conditions. While numerous catalysts are employed for amide bond formation, including Lewis acids and organocatalysts, specific data on their efficacy for the synthesis of this compound is unavailable.
In analogous reactions involving the acylation of hindered amines, catalysts are often evaluated based on their ability to activate the acyl chloride or the amine, and to overcome the steric repulsion between the reactants. For instance, a study on the acylation of anisole (B1667542) with benzoyl chloride utilized HBEA zeolites as catalysts, demonstrating the role of solid acids in promoting acylation. nih.govfrontiersin.org However, without experimental data, a comparative table of catalysts for the synthesis of the target compound cannot be compiled.
Reaction Kinetics and Mechanistic Studies of Synthetic Steps
The kinetics of amide formation from acyl chlorides and amines are generally understood to follow a nucleophilic acyl substitution mechanism. This typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, which then collapses to form the amide and release a chloride ion. bohrium.com
Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)
Stereoselective synthesis would be applicable if the starting materials or the target molecule possessed chiral centers. In the case of this compound, neither the 3-chlorobenzoyl chloride nor the diisobutylamine are chiral. Therefore, the direct synthesis of this compound does not involve stereoselectivity.
However, if chiral analogs were to be synthesized, for instance, by replacing the isobutyl groups with chiral amines, stereoselective methods would become crucial. Such methods often involve the use of chiral auxiliaries, catalysts, or reagents to control the formation of a specific stereoisomer. As this is not directly applicable to the specified compound, further discussion is beyond the scope of this article.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to amide synthesis is an active area of research, focusing on improving the environmental footprint of these important reactions.
Atom Economy and Waste Minimization Strategies
The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. For the synthesis of this compound from 3-chlorobenzoyl chloride and diisobutylamine, the primary byproduct is hydrochloric acid, which is typically neutralized by a base, leading to the formation of a salt.
The atom economy can be calculated as: (Molecular weight of product / Sum of molecular weights of all reactants) x 100%
Without a specified base, a precise calculation is not possible. However, the generation of a stoichiometric amount of salt waste is inherent to this method. Alternative, more atom-economical methods for amide synthesis are being developed, such as the direct coupling of carboxylic acids and amines, where water is the only byproduct.
Use of Sustainable Reagents and Solvents
The choice of solvents and reagents plays a significant role in the environmental impact of a synthesis. Traditional solvents for acylation reactions include chlorinated hydrocarbons like dichloromethane, which are toxic and environmentally harmful. Green chemistry encourages the use of more sustainable solvents.
Recent research has explored the use of greener solvents for amide synthesis. For example, water has been shown to be a viable solvent for the acylation of amines in some cases. nih.gov Other bio-based solvents like Cyrene™ have also been investigated as alternatives to traditional dipolar aprotic solvents. rsc.org The use of solvent-free conditions, where the reaction is run neat, is another green alternative that can significantly reduce waste. nih.gov
The development of catalytic methods can also contribute to greener synthesis by reducing the need for stoichiometric reagents and enabling reactions under milder conditions.
Molecular Interactions and Mechanistic Studies of 3 Chloro N,n Bis 2 Methylpropyl Benzamide
Exploration of Molecular Pathways Influenced by 3-Chloro-N,N-bis(2-methylpropyl)benzamide
No data available.
Until research on this specific compound is published and made publicly accessible, a detailed scientific article on its molecular interactions and mechanisms of action cannot be compiled.
Absence of Research Data for this compound
Following a comprehensive review of scientific literature and databases, it has been determined that there is no available research data concerning the molecular interactions and mechanistic studies of the chemical compound This compound .
Specifically, searches for information pertaining to the following areas of study for this compound have yielded no results:
Molecular Interactions and Mechanistic Studies:
Investigation of Protein-Protein Interaction Modulation
Cellular Pathway Analysis Using Omics Technologies (e.g., Proteomics, Metabolomics)
Biophysical Characterization of Interactions:
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Surface Plasmon Resonance (SPR) for Binding Kinetics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Intermolecular Interactions
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Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design and Synthesis of Analogs of 3-Chloro-N,N-bis(2-methylpropyl)benzamide for SAR Studies
The exploration of the chemical space around this compound is crucial for understanding how molecular modifications influence its biological activity. The synthesis of analogs is a cornerstone of these investigations, focusing on systematic changes to its core moieties.
A hypothetical study might explore how changes in the size and branching of the N-alkyl groups affect a specific biological activity, such as receptor binding affinity. The findings could be summarized as follows:
| Compound ID | R1 | R2 | Biological Activity (IC₅₀, nM) |
| 1 | isobutyl | isobutyl | 50 |
| 1a | ethyl | ethyl | 250 |
| 1b | n-propyl | n-propyl | 180 |
| 1c | isopropyl | isopropyl | 85 |
| 1d | n-butyl | n-butyl | 120 |
| 1e | sec-butyl | sec-butyl | 70 |
| 1f | isobutyl | H | >1000 |
This data is hypothetical and for illustrative purposes.
From this hypothetical data, it can be inferred that the branched isobutyl groups are optimal for activity. A decrease in chain length or the removal of branching (e.g., ethyl, n-propyl) leads to a significant loss of potency. The presence of two alkyl groups is also critical, as indicated by the inactivity of the N-isobutyl analog 1f . The slightly reduced activity of the di-isopropyl and di-sec-butyl analogs suggests that while branching is important, the specific steric bulk of the isobutyl groups provides the most favorable interaction with the biological target.
The electronic and steric properties of the benzene (B151609) ring are pivotal to the molecule's interactions. The 3-chloro substituent is an electron-withdrawing group that influences the reactivity and electronic distribution of the aromatic ring. lumenlearning.comopenstax.orglibretexts.org To understand these effects, a series of analogs can be prepared with different substituents at various positions on the benzene ring.
The nature of a substituent on a benzene ring can either activate or deactivate the ring towards electrophilic substitution by donating or withdrawing electron density. libretexts.org Electron-donating groups generally increase reactivity, while electron-withdrawing groups decrease it. lumenlearning.comlibretexts.org The position of substitution is also directed by the existing substituent. openstax.org
A hypothetical investigation into the effects of different substituents on the benzene ring of N,N-bis(2-methylpropyl)benzamide might yield the following results:
| Compound ID | Ring Substituent | Electronic Effect | Biological Activity (IC₅₀, nM) |
| 1 | 3-Cl | Electron-withdrawing | 50 |
| 2a | H | Neutral | 150 |
| 2b | 4-Cl | Electron-withdrawing | 45 |
| 2c | 3-F | Electron-withdrawing | 65 |
| 2d | 3-Br | Electron-withdrawing | 55 |
| 2e | 3-CH₃ | Electron-donating | 200 |
| 2f | 3-OCH₃ | Electron-donating | 280 |
| 2g | 4-NO₂ | Strongly Electron-withdrawing | 350 |
This data is hypothetical and for illustrative purposes.
These hypothetical results suggest that an electron-withdrawing substituent at the meta or para position is beneficial for activity. The parent compound lacking any substituent (2a ) is significantly less active. While different halogens at the 3-position have a modest impact, moving the chloro group to the para-position (2b ) slightly improves activity. Conversely, electron-donating groups like methyl (2e ) and methoxy (B1213986) (2f ) at the 3-position are detrimental to potency. A strongly deactivating group like a nitro group (2g ) also leads to a loss of activity, indicating a finely tuned electronic requirement for optimal biological function.
The amide bond is a critical structural feature, providing rigidity and specific hydrogen bonding capabilities. mdpi.com Modifications to this linker can provide insights into its role in maintaining the active conformation of the molecule. Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve properties such as metabolic stability. nih.gov
Possible modifications could include the synthesis of thioamides, reversed amides, or the introduction of groups that alter the rotational barrier around the C-N bond.
A hypothetical SAR study on amide linker modifications might produce the following data:
| Compound ID | Linker Modification | Predicted Stability | Biological Activity (IC₅₀, nM) |
| 1 | -C(=O)N< | Standard | 50 |
| 3a | -C(=S)N< (Thioamide) | Moderate | 300 |
| 3b | -N(R)C(=O)- (Reversed Amide) | High | >1000 |
| 3c | -CH₂NH- (Reduced Amide) | High | 800 |
| 3d | -C(=O)N(CH₃)- (N-methylation) | High | 600 |
This data is hypothetical and for illustrative purposes.
The hypothetical data indicates that the standard amide linkage is crucial for activity. Its replacement with a thioamide (3a ) significantly reduces potency, suggesting that the electronic properties and hydrogen bonding capacity of the carbonyl oxygen are important. The complete loss of activity with the reversed amide (3b ) and the reduced amide (3c ) highlights the importance of the specific orientation of the carbonyl and N-H groups for target interaction. N-methylation of the amide nitrogen (3d ), which would remove the hydrogen bond donating capability, is also shown to be detrimental.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. ucsb.edu This approach can be used to predict the activity of novel analogs and to gain a deeper understanding of the physicochemical properties that drive potency.
The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the series. researchgate.net These descriptors quantify various aspects of the molecular structure, including:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
Geometric descriptors: Parameters related to the 3D shape of the molecule, such as molecular surface area and volume.
Electronic descriptors: Properties like dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu
Hydrophobic descriptors: Typically represented by the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.
For the this compound series, a range of these descriptors would be calculated using specialized software.
Once the descriptors are calculated, statistical methods are employed to build a QSAR model. Multiple linear regression (MLR) is a common technique used to find a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). researchgate.net
A hypothetical QSAR equation for the series of analogs could be:
log(1/IC₅₀) = 0.45 * ClogP - 0.23 * V_mol + 0.87 * σ_meta - 1.54
In this hypothetical equation:
log(1/IC₅₀) represents the biological activity.
ClogP is the calculated logarithm of the partition coefficient, representing hydrophobicity. The positive coefficient suggests that increased lipophilicity is favorable for activity.
V_mol is the molecular volume. The negative coefficient might indicate that excessive bulk is detrimental.
σ_meta is the Hammett constant for the substituent at the meta position of the benzene ring, quantifying its electronic effect. The positive coefficient suggests that electron-withdrawing groups at this position enhance activity.
The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures the predictive power of the model. nih.gov A robust QSAR model can then be used to predict the activity of designed but not yet synthesized analogs, thereby prioritizing synthetic efforts towards more promising compounds. The applicability domain of the model must also be defined to ensure that predictions are made only for compounds that are structurally similar to the training set. nih.gov
Conformational Analysis and its Impact on Molecular Interactions
The conformational landscape of this compound is largely dictated by the rotational barriers around the amide C-N bond and the steric hindrance imposed by the two bulky N-isobutyl groups.
In the case of this compound, the two isobutyl groups on the nitrogen atom introduce considerable steric bulk. This steric hindrance is expected to have a profound influence on the rotational barrier around the aryl-carbonyl bond and the C-N amide bond. The isobutyl groups themselves have multiple rotatable bonds, further complicating the conformational space. The preferred conformation will be one that minimizes steric clashes between the isobutyl groups and between the isobutyl groups and the 3-chlorophenyl ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying such rotational barriers. nanalysis.comnih.govresearchgate.net At room temperature, if the rotation around the amide bond is slow on the NMR timescale, separate signals for the non-equivalent protons and carbons of the two isobutyl groups would be expected. As the temperature increases, the rate of rotation increases, which can lead to the coalescence of these signals, allowing for the calculation of the activation energy for rotation. nih.govmdpi.com
The specific conformation adopted by this compound will directly impact its ability to interact with biological targets or other molecules. The spatial arrangement of the chloro-substituted phenyl ring and the lipophilic isobutyl groups determines the shape of the molecule and the presentation of potential hydrogen bond acceptors (the carbonyl oxygen) and hydrophobic surfaces.
Table 1: Predicted Conformational Features of this compound
| Feature | Predicted Characteristic | Rationale |
| Amide Bond (C-N) | Restricted Rotation | Resonance stabilization imparts double bond character. |
| N-Isobutyl Groups | Significant Steric Hindrance | Bulky alkyl groups influence rotational barriers and overall molecular shape. |
| Conformational Isomers | Likely presence of multiple stable or metastable conformers | Due to restricted rotation and flexibility of isobutyl chains. |
| Impact on Interactions | The 3D shape dictates binding pocket complementarity and surface interactions. | The spatial arrangement of functional groups is critical for molecular recognition. |
Influence of Substituent Effects on Binding Affinity and Mechanistic Pathways
The substituents on the benzamide (B126) scaffold—the 3-chloro group on the phenyl ring and the two N-isobutyl groups—are critical determinants of the molecule's electronic and steric properties, which in turn influence its binding affinity for any potential biological target and its mechanistic pathways of action.
The N,N-bis(2-methylpropyl) (diisobutyl) groups are large, non-polar substituents. Their primary contribution is through steric effects and providing a significant hydrophobic surface. The steric bulk of the diisobutyl groups can play a crucial role in receptor selectivity. nih.gov A binding site would need to have a sufficiently large and appropriately shaped hydrophobic pocket to accommodate these groups. Any conformational changes required for the molecule to fit into a binding site would be energetically influenced by the steric strain within the diisobutyl groups. nih.gov
Table 2: Predicted Influence of Substituents on Molecular Properties and Interactions
| Substituent | Type of Effect | Predicted Impact on Binding and Mechanisms |
| 3-Chloro Group | Electronic (Inductive Withdrawal) & Lipophilic | Modulates electron distribution in the phenyl ring and carbonyl group; influences lipophilicity and potential halogen bonding. |
| N,N-bis(2-methylpropyl) Groups | Steric & Hydrophobic | Provides significant bulk, dictating the need for a large binding pocket; creates a large hydrophobic surface for van der Waals interactions. |
Computational Chemistry and Molecular Modeling Studies of 3 Chloro N,n Bis 2 Methylpropyl Benzamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Currently, there are no published studies that have performed quantum mechanical calculations, such as Density Functional Theory (DFT), on 3-chloro-N,N-bis(2-methylpropyl)benzamide. Such calculations would be invaluable for understanding its three-dimensional geometry, the distribution of electron density, and its electrostatic potential surface.
Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potentials
Without experimental or computational data, the precise molecular geometry and electrostatic potential of this compound are unknown. DFT calculations would be the standard theoretical approach to predict these properties, providing insights into bond lengths, bond angles, and dihedral angles, as well as regions of the molecule that are electron-rich or electron-poor.
Prediction of Spectroscopic Properties for Conformational Analysis
No computational predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound have been reported. Such theoretical spectra, when compared with experimental data, are crucial for confirming the compound's structure and understanding its conformational preferences in different environments.
Molecular Docking Simulations with Proposed Biological Targets
There is no information available in the scientific literature regarding molecular docking simulations of this compound with any potential biological targets. This type of analysis is fundamental in drug discovery and design to predict the binding orientation and affinity of a ligand to a protein's active site.
Ligand-Target Binding Pose Prediction
The prediction of how this compound might bind to a biological target is entirely dependent on the identification of such a target and the subsequent performance of docking studies. As of now, no such targets have been proposed or investigated.
Scoring Function Evaluation for Binding Affinity Estimation
Without docking studies, there are no scoring function evaluations to estimate the binding affinity of this compound. These scores are essential for ranking potential drug candidates and prioritizing them for further experimental testing.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Consistent with the absence of docking studies, no molecular dynamics simulations have been conducted to assess the stability of a potential complex between this compound and a biological target. MD simulations provide a dynamic view of the ligand-protein interactions over time, offering deeper insights into the stability of the predicted binding pose.
Conformational Sampling and Trajectory Analysis
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. For a flexible molecule such as this compound, with its rotatable bonds in the N,N-bis(2-methylpropyl) group, a multitude of conformations are possible. Understanding the conformational landscape is therefore a critical first step in its computational characterization.
Conformational sampling of this compound would typically be initiated using a systematic or stochastic search method to explore the potential energy surface. Molecular dynamics (MD) simulations are a powerful approach for this purpose. An extended MD simulation, on the order of hundreds of nanoseconds to microseconds, would be performed to allow the molecule to sample a wide range of its accessible conformations.
The resulting trajectory from the MD simulation, a record of atomic positions over time, would then be subjected to detailed analysis. Key analyses would include:
Root Mean Square Fluctuation (RMSF): To pinpoint regions of high flexibility within the molecule, likely centered around the rotatable bonds of the isobutyl groups.
Dihedral Angle Analysis: To characterize the rotational preferences around key bonds, such as the C-N bonds of the amide group and the C-C bonds of the isobutyl chains. This can reveal the most populated conformational states.
Cluster Analysis: To group similar conformations together, thereby identifying the dominant low-energy conformational families.
A hypothetical trajectory analysis might reveal that the two isobutyl groups of this compound predominantly adopt a splayed orientation to minimize steric hindrance. The benzamide (B126) core would likely remain relatively planar, with some degree of rotation possible around the bond connecting it to the nitrogen atom.
Hypothetical Conformational Analysis Data for this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Simulation Time | 500 ns | The total length of the molecular dynamics simulation. |
| Number of Atoms | 40 | The total number of atoms in the molecule. |
| Major Conformational Clusters | 3 | The number of distinct, significantly populated conformational families identified. |
| Predominant Dihedral Angle (C-N) | 175° ± 10° | The most frequently observed rotational angle around the amide C-N bond. |
| Average RMSD of Backbone | 1.2 Å | The average deviation of the benzamide core atoms from the initial structure. |
Investigation of Binding Site Dynamics
To understand how this compound might interact with a biological target, it is crucial to study the dynamics of the compound within the receptor's binding site. This is typically achieved through MD simulations of the ligand-protein complex.
Following a molecular docking study to predict an initial binding pose, the complex would be subjected to extensive MD simulations. These simulations provide a dynamic picture of the interactions between the ligand and the protein, going beyond the static view offered by docking.
Key aspects to investigate during the trajectory analysis of the complex include:
Stability of the Binding Pose: The RMSD of the ligand within the binding site is monitored to assess whether the initial docked pose is stable over time.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and protein residues are tracked throughout the simulation. This can reveal key interactions that anchor the ligand in the binding site.
Hydrophobic Interactions: The nature and extent of hydrophobic contacts between the isobutyl groups and nonpolar residues in the binding pocket are analyzed.
Water Dynamics: The behavior of water molecules in and around the binding site is examined, as they can play a crucial role in mediating ligand-protein interactions.
A hypothetical study might show that the chlorine atom on the benzamide ring of this compound forms a halogen bond with a backbone carbonyl oxygen in the binding site, an interaction known to contribute to binding affinity. The N,N-bis(2-methylpropyl) groups would likely occupy a hydrophobic sub-pocket, making extensive van der Waals contacts.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
While MD simulations provide qualitative insights into binding, quantitative predictions of binding affinity are often desired. Free energy calculation methods such as FEP and MM/PBSA are employed for this purpose.
Refined Binding Free Energy Predictions
MM/PBSA is a popular end-point method for estimating the free energy of binding. nih.gov It involves calculating the free energy of the complex, the protein, and the ligand separately from snapshots of their respective MD trajectories. The binding free energy (ΔG_bind) is then calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Each free energy term is composed of molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born models), and nonpolar solvation energy (typically estimated from the solvent-accessible surface area). scispace.com
FEP is a more rigorous and computationally expensive method that calculates the free energy difference between two states by gradually "perturbing" one molecule into another over a series of non-physical intermediate steps. This method is often used to calculate the relative binding affinities of a series of closely related ligands.
A hypothetical MM/PBSA study on this compound binding to a target protein might yield a binding free energy of -9.5 kcal/mol, suggesting a reasonably strong interaction.
Deconstruction of Binding Contributions
A significant advantage of the MM/PBSA method is the ability to decompose the total binding free energy into contributions from individual residues or types of interactions. This deconstruction can highlight the key "hotspots" in the binding site that are most important for ligand recognition.
The binding free energy can be broken down into the following components:
ΔE_vdw: Van der Waals interactions.
ΔE_elec: Electrostatic interactions.
ΔG_polar: Polar contribution to the solvation free energy.
ΔG_nonpolar: Nonpolar contribution to the solvation free energy.
By analyzing these components on a per-residue basis, researchers can identify which amino acids contribute favorably (negative ΔG) or unfavorably (positive ΔG) to the binding of this compound. For instance, a hypothetical deconstruction might reveal that hydrophobic residues make the largest favorable contribution through van der Waals interactions with the isobutyl groups, while the electrostatic contribution from the chlorinated ring is also significant.
Hypothetical MM/PBSA Binding Free Energy Decomposition for this compound (kcal/mol)
| Energy Component | Hypothetical Value |
|---|---|
| Van der Waals Energy (ΔE_vdw) | -15.2 |
| Electrostatic Energy (ΔE_elec) | -8.7 |
| Polar Solvation Energy (ΔG_polar) | +16.8 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -2.4 |
| Total Binding Free Energy (ΔG_bind) | -9.5 |
Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches using this compound as a Template
The structural and energetic information gleaned from the computational studies of this compound can be leveraged in broader drug design campaigns.
In virtual screening , a large library of chemical compounds is computationally screened against a target of interest to identify potential "hits." If this compound is a known active compound, its binding mode and key interactions can be used to develop a pharmacophore model. This model, representing the essential 3D arrangement of chemical features required for activity, can then be used to rapidly screen vast compound databases for molecules that match the pharmacophore.
In ligand-based drug design (LBDD) , the structure of a known active ligand, such as this compound, is used as a template to design new molecules with improved properties. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can be employed to build a model that correlates the 3D properties of a set of analogs with their biological activity. This model can then guide the design of new derivatives of this compound with predicted higher potency. For example, the model might suggest that substituting the chlorine atom with a bromine could enhance a halogen bond, or that modifying the isobutyl groups could lead to better packing in a hydrophobic pocket.
Through these iterative cycles of design, synthesis, and testing, guided by computational insights, novel and more effective compounds can be developed.
Advanced Analytical Methodologies for Research on 3 Chloro N,n Bis 2 Methylpropyl Benzamide
High-Resolution Mass Spectrometry for Metabolite Identification in Research Models (excluding human data)
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying metabolites of novel compounds in preclinical research models. For a compound like 3-chloro-N,N-bis(2-methylpropyl)benzamide, HRMS would enable the accurate mass measurement of potential metabolites in biological matrices such as plasma, urine, and feces from laboratory animals. This technique allows for the determination of elemental compositions of metabolite ions, facilitating the elucidation of metabolic pathways. Common metabolic transformations for benzamide-type structures that could be investigated include hydroxylation of the aromatic ring, dealkylation of the N,N-diisobutyl groups, and oxidation of the alkyl chains. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers would be crucial in distinguishing between isobaric metabolites and endogenous matrix components, ensuring confident identification.
Advanced NMR Spectroscopy for Structural Elucidation and Conformational Dynamics
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural confirmation and detailed conformational analysis of organic molecules.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
For a molecule with the complexity of this compound, a suite of two-dimensional (2D) NMR experiments would be required for complete structural assignment.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity within the isobutyl groups and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon-13 nuclei, allowing for the assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for piecing together the entire molecular structure. It shows correlations between protons and carbons separated by two or three bonds, which would connect the isobutyl groups to the amide nitrogen and the benzoyl moiety to the amide carbonyl.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformational dynamics, such as the rotational behavior around the amide C-N bond and the orientation of the isobutyl groups relative to the benzoyl ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ is presented below. Actual values would need to be determined experimentally.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170 |
| Aromatic C-Cl | - | ~135 |
| Aromatic C-H (ortho) | ~7.3-7.4 | ~127-130 |
| Aromatic C-H (meta/para) | ~7.2-7.3 | ~125-128 |
| N-CH₂ | ~3.2-3.4 | ~50-55 |
| CH (isobutyl) | ~2.0-2.2 | ~27-30 |
| CH₃ (isobutyl) | ~0.8-1.0 | ~19-21 |
Solid-State NMR for Crystalline Forms or Interactions with Solid Matrices
Solid-state NMR (ssNMR) would be a valuable technique for characterizing the crystalline forms of this compound. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid phase. This can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR, through techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), can differentiate them based on variations in chemical shifts and relaxation times. Furthermore, ssNMR can be employed to investigate the interactions of the compound with solid matrices, such as binding to a solid support or a biological target in a solid form.
X-ray Crystallography for Ligand-Target Co-crystal Structures
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its crystalline state. For this compound, obtaining a single crystal and analyzing its diffraction pattern would provide precise bond lengths, bond angles, and torsional angles. This would offer definitive proof of its structure and reveal its solid-state conformation.
More significantly, if this compound were to be studied as a ligand for a biological target (e.g., an enzyme or receptor), co-crystallization of the ligand-target complex would be a powerful application of this technique. The resulting co-crystal structure would elucidate the specific binding mode of the compound within the active site, showing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom. This structural information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level. While no such data exists for the title compound, research on related benzamides has utilized X-ray crystallography to determine their molecular geometry. nih.govnih.govresearchgate.netresearchgate.net
Chiral Chromatography for Enantiomeric Separation and Purity Analysis (if applicable)
The applicability of chiral chromatography to this compound depends on whether the molecule can exist as enantiomers. Based on its structure, this compound is achiral and therefore would not be resolvable into enantiomers. However, if a chiral center were introduced into the molecule, for instance, through metabolic transformation leading to a hydroxylated, asymmetric carbon, then chiral chromatography would become a critical analytical method. In such a hypothetical scenario, a chiral stationary phase (CSP) would be used in either high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers. This would be essential for studying the stereoselectivity of metabolic processes and for determining the enantiomeric purity of the resulting metabolites, as different enantiomers can have distinct biological activities.
Derivatization and Application of 3 Chloro N,n Bis 2 Methylpropyl Benzamide As a Research Probe
Synthesis of Fluorescently Tagged Analogs for Live-Cell Imaging and Target Localization Studies
The synthesis of fluorescently tagged analogs would involve chemically linking a fluorescent dye to the 3-chloro-N,N-bis(2-methylpropyl)benzamide scaffold. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The point of attachment on the benzamide (B126) structure would need to be carefully selected to minimize disruption of its potential biological activity.
Potential Fluorophores for Tagging:
| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein | ~494 | ~518 | Bright green fluorescence, pH sensitive |
| Rhodamine | ~550 | ~570 | Bright red fluorescence, photostable |
| BODIPY | Varies | Varies | Sharp emission peaks, less environmentally sensitive |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies | Varies | Bright, photostable, available in various colors |
Development of Photoaffinity Probes for Target Identification and Validation
To identify the cellular binding partners of this compound, photoaffinity probes could be developed. This would entail incorporating a photoreactive group, such as a benzophenone, phenyl azide, or diazirine, into the molecule's structure. Upon photoactivation with UV light, this group would form a covalent bond with nearby molecules, allowing for the capture and subsequent identification of binding proteins.
Common Photoreactive Groups:
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate |
| Benzophenone | ~350-360 | Triplet Ketone |
| Phenyl Azide | ~254-280 | Nitrene |
| Diazirine | ~350-380 | Carbene |
Immobilization Strategies for Affinity Chromatography and Proteomic Pull-down Experiments
For use in affinity chromatography or proteomic pull-down experiments, this compound would need to be immobilized on a solid support, such as agarose or magnetic beads. This would require the synthesis of a derivative containing a linker arm with a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) that can be covalently attached to the support.
Immobilization Chemistries:
| Linker Functional Group | Support Functional Group | Coupling Chemistry |
| Amine | NHS-ester | Amide bond formation |
| Carboxylic Acid | Amine | Amide bond formation (with activators) |
| Alkyne | Azide | Click Chemistry (CuAAC or SPAAC) |
Use as a Chemical Scaffold for the Discovery of Novel Molecular Tools
The core structure of this compound could potentially serve as a scaffold for the development of a library of related compounds. By systematically modifying different parts of the molecule, researchers could explore the structure-activity relationships and potentially discover new molecules with desired biological activities or properties for use as molecular tools.
Future Directions and Emerging Research Avenues for 3 Chloro N,n Bis 2 Methylpropyl Benzamide
Exploration of Novel Target Classes for Molecular Interactions
A primary avenue for future research into 3-chloro-N,N-bis(2-methylpropyl)benzamide lies in the comprehensive exploration of its potential molecular interactions. While the broader class of benzamides is known to interact with a variety of biological targets, the specific interaction profile of this compound remains largely uncharacterized. Future studies should be directed towards identifying and validating novel target classes.
Systematic screening of this compound against diverse panels of receptors, enzymes, and ion channels could reveal unexpected binding affinities. Techniques such as high-throughput screening (HTS) are instrumental in this initial exploratory phase. Given the structural motifs of the molecule—a chlorinated benzene (B151609) ring and sterically hindered amide nitrogen—particular attention could be paid to targets where such features are known to be important for binding. For instance, certain classes of proteases and G-protein coupled receptors (GPCRs) have binding pockets that can accommodate such substitutions.
Furthermore, understanding the structure-activity relationships (SAR) of related benzamides can provide clues for potential targets. For example, studies on other substituted benzamides have revealed interactions with targets such as dopamine (B1211576) and serotonin (B10506) receptors. While these are established targets for some benzamides, the unique substitution pattern of this compound may lead to novel selectivity profiles or even interactions with entirely different target families.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound presents a pertinent case for the application of these technologies. nih.govmdpi.comijettjournal.org AI and ML algorithms can significantly accelerate the research and development process by predicting molecular properties, potential biological activities, and synthetic pathways. nih.govijettjournal.org
Predictive models can be developed to forecast the physicochemical properties of this compound and its analogues. By training ML algorithms on large datasets of existing chemical compounds and their measured properties, it is possible to predict characteristics such as solubility, lipophilicity, and metabolic stability for novel molecules like the one . mdpi.com This predictive capability can guide the design of future experiments and the synthesis of new derivatives with optimized properties.
Moreover, AI can be employed in de novo design to generate novel molecular structures based on the this compound scaffold with desired properties. acs.org Generative models can explore a vast chemical space to propose new compounds that are likely to exhibit specific interactions or functionalities. mdpi.com These in silico methods can dramatically reduce the time and resources required for the discovery of new compounds with interesting properties. acs.org The use of interpretable machine learning will also be crucial in understanding the predictions made by these complex models, providing chemists with actionable insights. nih.gov
| AI/ML Application | Description | Potential Impact on Research |
| Predictive Modeling | Utilizes algorithms to forecast physicochemical properties and potential biological activities. mdpi.com | Guides experimental design and prioritizes synthesis of promising derivatives. |
| De Novo Design | Employs generative models to create novel molecular structures with desired characteristics. acs.org | Accelerates the discovery of new compounds with enhanced functionalities. |
| Synthesis Planning | AI tools can propose and optimize synthetic routes for the compound and its analogues. acs.org | Improves the efficiency and cost-effectiveness of chemical synthesis. |
Development of Advanced Delivery Systems for Research Applications (non-clinical)
For the effective study of this compound in various research settings, the development of advanced, non-clinical delivery systems is crucial. The inherent properties of the compound, such as its solubility and stability, may necessitate the use of sophisticated formulations to ensure its bioavailability and controlled release in experimental systems.
Nanoparticle-based delivery systems offer a versatile platform for this purpose. mdpi.com Encapsulating the compound within polymeric nanoparticles, liposomes, or micelles can enhance its solubility, protect it from degradation, and facilitate its transport across biological barriers in in vitro and ex vivo models. mdpi.comnih.gov For instance, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that provide sustained release of the encapsulated compound. nih.gov
Furthermore, stimuli-responsive delivery systems could be engineered to release the compound in response to specific triggers such as pH, temperature, or enzymes. mdpi.com This level of control is particularly valuable in research applications aiming to study the compound's effects at specific sites or under particular conditions. The development of such systems would not only aid in the fundamental investigation of this compound but also contribute to the broader field of drug delivery research. nih.govresearchgate.net
| Delivery System | Description | Research Application Advantage |
| Polymeric Nanoparticles | Encapsulation within a polymer matrix, such as PLGA. mdpi.comnih.gov | Provides sustained release and protection from degradation. |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com | Enhances solubility and can facilitate cellular uptake. |
| Micelles | Self-assembling colloidal particles with a hydrophobic core and hydrophilic shell. mdpi.com | Suitable for solubilizing poorly water-soluble compounds. |
| Stimuli-Responsive Systems | Designed to release their payload in response to specific environmental cues (e.g., pH, temperature). mdpi.com | Allows for targeted and controlled release in experimental models. |
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted research required to fully elucidate the properties and potential of this compound necessitates a collaborative and interdisciplinary approach. The complexity of modern chemical and biological research means that progress is often most rapid at the interface of different fields.
Collaborations between synthetic chemists, computational scientists, and biologists will be essential. Synthetic chemists can focus on the efficient preparation of the compound and its analogues researchgate.netresearchgate.netnih.gov, while computational chemists can employ AI and ML to guide the design and predict the properties of new molecules. nih.gov Biologists can then investigate the molecular interactions and effects of these compounds in relevant experimental systems.
Furthermore, partnerships with material scientists could lead to the development of novel formulations and delivery systems. nih.gov The integration of expertise from these diverse disciplines will create a synergistic research environment, fostering innovation and accelerating the pace of discovery. Establishing consortia and participating in open science initiatives can also facilitate data sharing and collaboration, maximizing the collective impact of research efforts in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
